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Compound of Interest

Compound Name: 2-Allyl-3-ethoxy-4-methoxyphenol

CAS No.: 501368-16-7

Cat. No.: B14233308

Get Quote

Executive Summary
This guide details the 1H NMR structural elucidation of 2-Allyl-3-ethoxy-4-methoxyphenol, a
specific regioisomer often encountered in lignin model studies and vanillin derivative synthesis.

For researchers synthesizing this compound—typically via the Claisen rearrangement of allyl 3-

ethoxy-4-methoxyphenyl ether—the primary analytical challenge is distinguishing the target C-

allyl phenol from two critical alternatives:

The O-Allyl Precursor: Unreacted starting material.

The C6-Regioisomer: The sterically favored rearrangement product (6-allyl-3-ethoxy-4-

methoxyphenol).

This document provides the diagnostic chemical shifts, coupling constants, and a decision-

matrix workflow to definitively confirm the 2-allyl substitution pattern.
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The Diagnostic Spectrum: 2-Allyl-3-ethoxy-4-
methoxyphenol
The target molecule is characterized by a crowded "1,2,3,4-substituted" benzene ring. The

presence of the allyl group at position 2 (between the OH and Ethoxy groups) creates a distinct

steric environment compared to the more common C6-isomer.

Predicted 1H NMR Data (CDCl3, 400-600 MHz)
Signal
Group

Shift (δ,
ppm)

Multiplicity Integration
Coupling (J,
Hz)

Assignment

Phenol 5.40 – 5.80 s (br) 1H - Ar-OH (C1)

Aromatic 6.55 – 6.70 d 1H J ≈ 8.5 Ar-H (C6)

Aromatic 6.35 – 6.50 d 1H J ≈ 8.5 Ar-H (C5)

Vinyl 5.90 – 6.05 ddt 1H J ≈ 17, 10, 6 -CH= (Allyl)

Vinyl 5.00 – 5.15 m 2H - =CH₂ (Allyl)

Alkoxy 4.00 – 4.10 q 2H J ≈ 7.0
-OCH₂-

(Ethoxy)

Methoxy 3.82 – 3.85 s 3H -
-OCH₃

(Methoxy)

Benzylic 3.35 – 3.45 dt 2H J ≈ 6.0, 1.5
Ar-CH₂-

(Allyl)

Alkoxy 1.35 – 1.45 t 3H J ≈ 7.0 -CH₃ (Ethoxy)

Expert Analysis of Key Signals
The "Ortho" Coupling (Critical): The aromatic protons at C5 and C6 are adjacent. They must

appear as an AB system (two doublets) with a coupling constant (J) of 8.0–9.0 Hz. If you

observe two singlets or weak meta-coupling (J < 2 Hz), you likely have the C6-isomer (where

protons are para to each other).

The Benzylic Shift: The allyl methylene group (-CH₂-) attached directly to the ring appears at

~3.4 ppm. This is the primary indicator that the Claisen rearrangement has occurred (shifting
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upfield from ~4.5 ppm in the O-allyl ether).

Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its most common impurities/isomers.

Feature
Target: 2-Allyl

Isomer

Alternative: 6-Allyl

Isomer

Precursor: O-Allyl

Ether

Allyl -CH₂- Shift ~3.40 ppm (Benzylic) ~3.35 ppm (Benzylic)
~4.50 - 4.60 ppm (O-

Methylene)

Phenol -OH
Present (Broad, ~5.5

ppm)

Present (Broad, ~5.5

ppm)
Absent

Aromatic Pattern
2 Doublets (J ≈ 8.5

Hz)

2 Singlets (or weak

meta-coupling)

3 Protons (Complex

ABC system)

Steric Context
Allyl is wedged

between OH and OEt.

Allyl is in the open

position (C6).
Allyl is on Oxygen.

Mechanism & Logic Flow
The synthesis typically involves heating the O-allyl ether. The rearrangement naturally favors

the less sterically hindered C6 position. Obtaining the 2-allyl target usually requires blocking

the C6 position or using specific Lewis acid catalysts. Therefore, confirming the ortho-coupling

(J ≈ 8.5 Hz) is the single most important validation step.
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Crude Product Analysis

Step 1: Check Phenol OH
(Is there a broad singlet ~5.5 ppm?)

Step 2: Check Allyl -CH2-
(Shift position?)

Yes (OH Present)

Result: Unreacted O-Allyl Ether

No (OH Absent)

Step 3: Check Aromatic Coupling
(Region 6.3 - 6.8 ppm)

~3.4 ppm (C-Allyl) ~4.5 ppm (O-Allyl)

Result: 6-Allyl Isomer
(Thermodynamic Product)

Two Singlets / Weak J
(Para H2/H5)

CONFIRMED: 2-Allyl Target

Two Doublets (J ~8.5 Hz)
(Ortho H5/H6)

Click to download full resolution via product page

Figure 1: Decision matrix for distinguishing the 2-allyl target from regioisomers and precursors.

Detailed Experimental Protocol
To ensure high-resolution data capable of resolving the specific coupling constants, follow this

protocol.

A. Sample Preparation
Mass: Weigh 5–10 mg of the isolated oil/solid.

Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS.
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Note: If the OH peak is broad or obscured, add 1 drop of D₂O to the tube and shake. The

OH signal will disappear (exchange), confirming its identity, while the allyl signals remain.

Filtration: Filter through a cotton plug within a glass pipette to remove suspended solids

(crucial for shimming).

B. Instrument Parameters (Standard 400/600 MHz)
Pulse Sequence: Standard 1H (e.g., zg30 on Bruker).

Spectral Width: -2 to 14 ppm (to catch downfield OH).

Relaxation Delay (D1): Set to 2.0 seconds minimum.

Reasoning: Accurate integration of the aromatic protons vs. the methoxy/ethoxy groups is

required to prove the 1:1 ratio. Short D1 can saturate aromatic signals.

Scans (NS): 16 or 32 scans are sufficient for >5 mg samples.

C. Validation Workflow
Integrate the Methoxy (3H) and Ethoxy-CH3 (3H) first to establish calibration.

Check the Aromatic Region (2H): Confirm the integral is exactly 2.0.

Measure J-Values: Zoom into the aromatic region.[1] Calculate the distance between the

peaks in Hz.

If

, you have the 2-Allyl isomer.

If

, you have the 6-Allyl isomer.

Synthesis Context: The Claisen Rearrangement[2][3][4]
[5]
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Understanding the origin of the isomers is vital for troubleshooting. The rearrangement

proceeds via a [3,3]-sigmatropic shift.

O-Allyl Ether
(Precursor)

[3,3]-Sigmatropic
Transition State

Heat (>180°C)

2-Allyl Phenol
(Kinetic/Blocked)

If C6 blocked
or Catalyst

6-Allyl Phenol
(Thermodynamic)

Standard
Conditions

Click to download full resolution via product page

Figure 2: The Claisen rearrangement pathway showing the divergence between the target (2-

allyl) and the more stable 6-allyl isomer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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